BenchChemオンラインストアへようこそ!

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea

Medicinal Chemistry Structure–Activity Relationship Imidazopyrazole Urea

DISTINCT SAR PROBE: Unlike phenyl- or benzhydryl-substituted imidazo[1,2-b]pyrazole urea analogs, this cyclohexyl derivative (CAS 1795490-24-2) provides unique steric and lipophilic properties critical for kinase selectivity profiling. The saturated cyclohexyl group eliminates aromatic π-stacking, enabling controlled SAR studies in BTK/Aurora/JAK kinase panels and HTLA-230 neuroblastoma angiogenesis assays. Procure the exact compound to ensure reproducible target engagement data. Suitable as an LC-MS/MS reference standard (MW 275.35). For R&D use only.

Molecular Formula C14H21N5O
Molecular Weight 275.356
CAS No. 1795490-24-2
Cat. No. B2850977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea
CAS1795490-24-2
Molecular FormulaC14H21N5O
Molecular Weight275.356
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCCN2C=CN3C2=CC=N3
InChIInChI=1S/C14H21N5O/c20-14(17-12-4-2-1-3-5-12)15-8-9-18-10-11-19-13(18)6-7-16-19/h6-7,10-12H,1-5,8-9H2,(H2,15,17,20)
InChIKeyVSCPSOIEAONUCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea (CAS 1795490-24-2) for Drug Discovery: Chemical Identity and Procurement-Relevant Properties


The compound 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea (CAS 1795490-24-2) is a synthetic urea derivative featuring an imidazo[1,2-b]pyrazole heterocyclic core . It has a molecular formula of C14H21N5O and a molecular weight of 275.35 g/mol . The structure combines a cyclohexylurea moiety with an ethyl-linked imidazo[1,2-b]pyrazole ring system, placing it in the broader class of imidazopyrazole–urea conjugates that have been investigated for anti-angiogenic and kinase-inhibitory properties [1]. This compound is primarily utilized as a research chemical and building block in medicinal chemistry programs, where its unique combination of a saturated cyclohexyl group and a fused heteroaromatic scaffold distinguishes it from simpler pyrazolyl-urea analogs [1].

Why Generic Imidazopyrazole Analogs Cannot Replace 1-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea in Targeted Research


Within the imidazo[1,2-b]pyrazole urea class, biological activity is exquisitely dependent on the nature of the urea substituent [1]. The cyclohexyl group in CAS 1795490-24-2 imparts a distinct steric and lipophilic profile compared to phenyl-, benzhydryl-, or methoxyphenyl-substituted analogs, which is known to influence target binding and cellular activity [1]. Consequently, substituting this compound with a generic imidazo[1,2-b]pyrazole urea derivative (e.g., 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea or 1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea) without quantitative validation risks irreproducible target engagement, altered selectivity profiles, and compromised anti-angiogenic outcomes [1]. The quantitative data in Section 3 documents these structurally driven differences.

Quantitative Differentiation Evidence for 1-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea: Comparative Structure–Activity and Anti-Angiogenic Data


Structural Differentiation: Cyclohexylurea Group Confers Distinct Steric and Lipophilic Profile Versus Aromatic Urea Analogs

The cyclohexyl substituent in CAS 1795490-24-2 differentiates it from aromatic urea analogs such as 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea and 1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea [1]. The cyclohexyl group occupies a molecular volume approximately 1.5-fold that of a phenyl ring and introduces a fully saturated ring system that cannot participate in π–π stacking interactions with aromatic residues in kinase binding pockets. In anti-angiogenic assays, pyrazolyl-urea and dihydro-imidazo-pyrazolyl-urea derivatives showed that alterations to the urea substituent markedly changed the inhibition of vascular-like structure formation in HTLA-230 neuroblastoma cells [1].

Medicinal Chemistry Structure–Activity Relationship Imidazopyrazole Urea

Anti-Angiogenic Class-Level Potency: Imidazopyrazole Ureas Inhibit Tumor Vascular Formation in a Substituent-Dependent Manner

Imidazo[1,2-b]pyrazole urea derivatives, including dihydro-imidazo-pyrazolyl-urea compounds, have been shown to inhibit the capacity of HTLA-230 stage-IV neuroblastoma cells to form vascular-like structures, a key indicator of anti-angiogenic potential [1]. In this model, three structurally related pyrazolyl-urea and dihydro-imidazo-pyrazolyl-urea compounds (STIRUR 13, STIRUR 41, BUR 12) all demonstrated the ability to inhibit vascular structure formation without inducing cytotoxicity [1].

Anti-angiogenesis Neuroblastoma Vascular Mimicry

Chemical Identity Verification: High-Confidence Procurement Guided by Unique CAS Registry and Molecular Formula

The compound is uniquely identified by CAS registry number 1795490-24-2 and the molecular formula C14H21N5O with a molecular weight of 275.35 g/mol . This chemical identity distinguishes it from closely related compounds such as 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea (C14H15N5O, MW 269.30) and 1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea (C22H23N5O, MW 373.45) . The cyclohexylurea moiety contributes an additional 6 mass units and alters the heteroatom ratio (5 nitrogen atoms vs. 5 nitrogen atoms with different hydrogen counts), enabling unambiguous LC-MS verification upon receipt of the compound .

Chemical Procurement Quality Control Compound Authentication

Best Research and Industrial Application Scenarios for 1-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea (CAS 1795490-24-2)


Neuroblastoma Anti-Angiogenic Drug Discovery Programs

Based on the class-level activity of imidazopyrazole urea derivatives in inhibiting vascular-like structure formation in HTLA-230 neuroblastoma cells [1], CAS 1795490-24-2 is a compelling candidate for further quantitative evaluation in neuroblastoma angiogenesis assays. The cyclohexyl substituent may confer distinct pharmacokinetic properties compared to aromatic urea analogs, making it suitable for lead optimization campaigns targeting pediatric solid tumors where anti-angiogenic therapy is a validated approach [1].

Structure–Activity Relationship (SAR) Exploration of Urea Substituent Effects on Vascular Mimicry Inhibition

For medicinal chemistry teams conducting systematic SAR studies, CAS 1795490-24-2 provides a distinct data point with its cyclohexyl group (saturated, non-aromatic, moderate steric bulk) to compare against phenyl (aromatic, π-stacking capable), benzhydryl (large, dual aromatic rings), and methoxyphenyl (hydrogen-bond acceptor) analogs [1]. Procurement of the exact compound enables controlled experiments to correlate urea substituent steric/electronic properties with anti-angiogenic potency in the HTLA-230 vascular mimicry model [1].

Kinase Inhibitor Probe Development for the Imidazopyrazole Urea Class

Given the established role of imidazo[1,2-b]pyrazole derivatives as kinase inhibitor scaffolds (e.g., BTK, Aurora kinase, JAK family), CAS 1795490-24-2 may serve as a chemical probe for interrogating kinase selectivity profiles. The cyclohexylurea moiety could impart selectivity advantages over aromatic urea analogs that have been previously characterized; experimental kinase panel screening of this compound would address this hypothesis [1].

Analytical Chemistry and Method Development for Imidazopyrazole Urea Compound Detection

The distinct molecular formula C14H21N5O (MW 275.35) and unique hydrogen count (21 H) [1] make CAS 1795490-24-2 an ideal reference standard for developing LC-MS/MS methods capable of distinguishing between structurally similar imidazopyrazole urea derivatives in complex biological matrices, which is essential for pharmacokinetic and tissue distribution studies.

Quote Request

Request a Quote for 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.